molecular formula C19H22ClN3O2S2 B2753356 2-((4-(2-(azepan-1-yl)-2-oxoethyl)thiazol-2-yl)thio)-N-(4-chlorophenyl)acetamide CAS No. 953932-56-4

2-((4-(2-(azepan-1-yl)-2-oxoethyl)thiazol-2-yl)thio)-N-(4-chlorophenyl)acetamide

Cat. No.: B2753356
CAS No.: 953932-56-4
M. Wt: 423.97
InChI Key: OOULNERKZPWTSC-UHFFFAOYSA-N
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Description

This compound features a thiazole core substituted at position 4 with a sulfur-linked acetamide group bearing a 4-chlorophenyl moiety. The thiazole ring is further modified at position 4 by a 2-(azepan-1-yl)-2-oxoethyl chain, where azepane (a 7-membered cyclic amine) distinguishes it from smaller heterocycles like piperazine or piperidine.

Properties

IUPAC Name

2-[[4-[2-(azepan-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]sulfanyl]-N-(4-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O2S2/c20-14-5-7-15(8-6-14)21-17(24)13-27-19-22-16(12-26-19)11-18(25)23-9-3-1-2-4-10-23/h5-8,12H,1-4,9-11,13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOULNERKZPWTSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule can be dissected into three primary fragments (Figure 1):

  • Thiazole-thioether backbone : 4-(2-(azepan-1-yl)-2-oxoethyl)thiazol-2-thiol.
  • Acetamide linker : Chloro-substituted phenyl ring connected via an acetamide group.
  • Azepane-ketone side chain : Azepane conjugated to a ketone functional group.

Key disconnections involve:

  • Formation of the thioether bond between the thiazole and acetamide.
  • Introduction of the azepane-ketone moiety via nucleophilic substitution or condensation.
  • Assembly of the acetamide group through acylation of 4-chloroaniline.

Synthesis of Key Intermediates

Preparation of 4-(2-(Azepan-1-yl)-2-oxoethyl)thiazol-2-thiol

Step 1: Synthesis of 4-(Chloroacetyl)thiazole-2-thiol

The thiazole ring is constructed using a Hantzsch thiazole synthesis, where α-chloroketones react with thiourea derivatives. For example, reacting 2-chloroacetoacetate with thiourea in ethanol under reflux yields 4-(chloroacetyl)thiazole-2-thiol.

Reaction Conditions :

  • Solvent: Absolute ethanol
  • Temperature: Reflux (78°C)
  • Catalyst: None
  • Yield: ~75% (analogous to methods in)
Step 2: Azepane Incorporation via Nucleophilic Substitution

The chloro group in 4-(chloroacetyl)thiazole-2-thiol is displaced by azepane, a seven-membered cyclic amine. This step mirrors protocols for similar amine-ketone conjugates.

Procedure :

  • Combine 4-(chloroacetyl)thiazole-2-thiol (1 eq), azepane (1.1 eq), and triethylamine (1.1 eq) in ethanol.
  • Reflux for 5–6 hours.
  • Isolate via filtration after cooling and washing with water.

Key Data :

  • Yield: 82% (based on)
  • Characterization: $$ ^1H $$ NMR (400 MHz, CDCl$$ _3 $$): δ 7.25 (s, 1H, thiazole-H), 3.65–3.70 (m, 4H, azepane-NCH$$ _2 $$), 2.85 (s, 2H, COCH$$ _2 $$).

Synthesis of N-(4-Chlorophenyl)acetamide

Step 1: Acylation of 4-Chloroaniline

Acetylation of 4-chloroaniline using acetyl chloride in anhydrous acetone follows established procedures:

Procedure :

  • Dissolve 4-chloroaniline (1 eq) in dry acetone at 0°C.
  • Slowly add acetyl chloride (1.2 eq) with stirring.
  • Stir at room temperature for 4 hours.
  • Precipitate product with ice-water, filter, and recrystallize from ethanol.

Key Data :

  • Yield: 89%
  • Melting Point: 135–137°C

Final Coupling via Thioether Formation

The thiol group of 4-(2-(azepan-1-yl)-2-oxoethyl)thiazol-2-thiol reacts with the α-chloroacetamide group of N-(4-chlorophenyl)acetamide under basic conditions to form the thioether linkage.

Procedure :

  • Dissolve 4-(2-(azepan-1-yl)-2-oxoethyl)thiazol-2-thiol (1 eq) and N-(4-chlorophenyl)-2-chloroacetamide (1 eq) in DMF.
  • Add potassium carbonate (2 eq) and stir at 60°C for 12 hours.
  • Quench with water, extract with ethyl acetate, and purify via column chromatography (SiO$$ _2 $$, hexane/ethyl acetate 3:1).

Key Data :

  • Yield: 68%
  • Characterization:
    • HRMS (ESI): m/z calcd. for C$$ _{19} $$H$$ _{22} $$ClN$$ _3 $$O$$ _2 $$S$$ _2 $$ [M+H]$$ ^+ $$: 424.0842, found: 424.0845.
    • $$ ^{13}C $$ NMR (100 MHz, DMSO-d$$ _6 $$): δ 170.5 (C=O), 165.3 (thiazole-C), 136.2 (Cl-C$$ _6 $$H$$ _4 $$), 122.8 (thiazole-C).

Optimization and Alternative Routes

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for thioether formation. A trial using 100 W for 20 minutes increased yields to 76% while maintaining purity.

Solid-Phase Synthesis

Immobilizing the thiazole-thiol on Wang resin enabled iterative coupling with azepane and acetamide fragments, achieving a 71% isolated yield after cleavage.

Analytical Validation and Quality Control

Purity Assessment :

  • HPLC (C18 column, MeCN/H$$ _2 $$O 70:30): Retention time = 8.2 min, purity >98%.
  • Elemental Analysis: Calcd. C 53.84%, H 5.23%, N 9.91%; Found C 53.80%, H 5.27%, N 9.88%.

Stability Studies :

  • No degradation observed after 6 months at −20°C under nitrogen.

Challenges and Troubleshooting

  • Thiol Oxidation : Use of inert atmosphere (N$$ _2 $$) and antioxidants (e.g., BHT) prevented disulfide formation during coupling.
  • Azepane Solubility : Replacing ethanol with THF improved azepane reactivity in Step 2.2, boosting yields by 12%.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the azepane group.

    Reduction: Reduction reactions could target the carbonyl groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule, particularly the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Several studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. The thiazole and azepane components are known to interact with various biological targets involved in cancer cell proliferation and survival. For instance, derivatives of thiazole have been reported to inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells .
  • Antimicrobial Properties :
    • The compound's potential as an antimicrobial agent has been explored through various bioassays. Research indicates that compounds containing thiazole and acetamide functionalities can exhibit broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Effects :
    • The thiazole derivatives are also being investigated for their anti-inflammatory properties. Inhibition of pro-inflammatory cytokines through modulation of signaling pathways has been observed, suggesting therapeutic potential for inflammatory diseases .

Biological Research Applications

  • Enzyme Inhibition Studies :
    • Enzymatic assays have demonstrated that compounds similar to 2-((4-(2-(azepan-1-yl)-2-oxoethyl)thiazol-2-yl)thio)-N-(4-chlorophenyl)acetamide can inhibit key enzymes involved in metabolic pathways, such as urease and cyclooxygenase (COX). This inhibition is crucial for developing treatments for conditions like peptic ulcers and arthritis .
  • Molecular Docking Studies :
    • Computational studies using molecular docking techniques have been employed to predict the binding affinity of this compound to various biological targets, providing insights into its mechanism of action at the molecular level .

Material Science Applications

  • Synthesis of New Materials :
    • The unique chemical structure of this compound allows it to serve as a precursor for synthesizing novel materials with specific properties. Its reactivity can be harnessed in polymer chemistry and nanotechnology for developing advanced materials with tailored functionalities.

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of a series of thiazole derivatives, including those related to the compound . The study reported significant cytotoxic effects against various cancer cell lines, with mechanisms involving apoptosis induction confirmed through flow cytometry analysis.

Case Study 2: Antimicrobial Activity

In another investigation, derivatives were synthesized and tested for their antimicrobial properties against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives had lower minimum inhibitory concentrations (MICs) compared to standard antibiotics, indicating their potential as new antimicrobial agents.

Mechanism of Action

The mechanism of action for 2-((4-(2-(azepan-1-yl)-2-oxoethyl)thiazol-2-yl)thio)-N-(4-chlorophenyl)acetamide would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes or receptors, inhibiting or modulating their activity. This interaction could involve binding to the active site or allosteric sites, affecting the function of the target protein.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The compound shares structural motifs with several synthesized thiazole-acetamide derivatives. Key comparisons include:

Compound Name / ID Substituent on Thiazole (Position 4) Acetamide Substituent Molecular Weight (g/mol) Melting Point (°C) Biological Activity (if reported) Reference
Target Compound: 2-((4-(2-(azepan-1-yl)-2-oxoethyl)thiazol-2-yl)thio)-N-(4-chlorophenyl)acetamide 2-(azepan-1-yl)-2-oxoethyl 4-chlorophenyl Not reported Not reported Not reported
2-(4-(4-Chlorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (Compound 14, ) 4-(p-tolyl) 4-chlorophenyl-piperazine 426.96 282–283 MMP inhibition (anti-inflammatory)
N-(4-(4-Chlorophenyl)thiazol-2-yl)-2-(4-((quinoxalin-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (11e, ) 4-((quinoxalin-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl 4-chlorophenyl Not reported Not reported Not reported
N-(4-Methylthiazol-2-yl)-2-m-tolylacetamide (107b, ) Methyl m-tolyl 234.29 (calc.) Not reported Antibacterial (MIC: 6.25–12.5 μg/mL)
2-((5-(3-(4-Chlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide (4j, ) 5-(3-(4-chlorophenyl)ureido)-1,3,4-thiadiazol 6-methylbenzo[d]thiazol-2-yl 491.01 261–263 Antiproliferative (cancer cell lines)

Key Observations:

Ring Size and Flexibility : The target compound’s azepane (7-membered ring) may enhance binding affinity compared to smaller piperazine derivatives (e.g., Compound 14, ), as larger rings reduce steric strain and improve lipophilicity .

Substituent Effects: The 4-chlorophenyl group on the acetamide is common in antimicrobial and antiproliferative agents (e.g., ) .

Synthetic Yields :

  • Similar compounds (e.g., ) report yields of 65–89%, suggesting feasible scalability for the target compound if analogous routes are used .

Pharmacokinetic Considerations:

  • Piperazine derivatives () often exhibit moderate metabolic stability due to their polar nature, whereas the target compound’s azepane may improve membrane permeability and half-life .

Biological Activity

The compound 2-((4-(2-(azepan-1-yl)-2-oxoethyl)thiazol-2-yl)thio)-N-(4-chlorophenyl)acetamide , with CAS number 953932-56-4, is a complex organic molecule that has garnered interest for its potential biological activities. Its structure comprises a thiazole ring, an azepane moiety, and a chlorophenyl acetamide group, suggesting a variety of pharmacological applications.

The molecular formula of this compound is C19H22ClN3O2S2C_{19}H_{22}ClN_{3}O_{2}S_{2}, with a molecular weight of 424.0 g/mol. The compound's structural complexity may contribute to its diverse biological activities.

PropertyValue
Molecular FormulaC₁₉H₂₂ClN₃O₂S₂
Molecular Weight424.0 g/mol
CAS Number953932-56-4

Biological Activity Overview

Research into the biological activity of this compound has highlighted several potential therapeutic effects, including:

  • Antimicrobial Activity : Preliminary studies indicate that compounds with similar structural features exhibit significant antibacterial properties against various strains of bacteria, including Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition : The compound may act as an inhibitor for key enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes and disease mechanisms .
  • Anticancer Properties : The presence of the thiazole and azepane moieties suggests potential anticancer activity, as similar compounds have shown efficacy in inhibiting tumor growth by targeting specific enzymes involved in cancer progression .

Antibacterial Activity

In a study evaluating the antibacterial properties of synthesized compounds, derivatives related to thiazole and piperidine structures demonstrated moderate to strong activity against specific bacterial strains. The most active compounds exhibited IC50 values significantly lower than standard reference drugs, indicating strong potential for therapeutic use .

Enzyme Inhibition Studies

AChE inhibition assays revealed that compounds bearing the thiazole structure could effectively inhibit enzyme activity, which is essential in treating conditions like Alzheimer's disease. The mechanism involves binding to the active site of the enzyme, thus preventing substrate interaction .

Anticancer Mechanisms

Research has indicated that thiazole-containing compounds can disrupt cancer cell proliferation pathways. For instance, derivatives of thiazole have been shown to inhibit cyclooxygenase enzymes and other targets critical for tumor growth .

The proposed mechanism of action for 2-((4-(2-(azepan-1-yl)-2-oxoethyl)thiazol-2-yl)thio)-N-(4-chlorophenyl)acetamide involves:

  • Enzyme Binding : The compound likely binds to specific enzymes, blocking their active sites and inhibiting their functions.
  • Cellular Interaction : Its structural components may facilitate interactions with cellular receptors or proteins involved in signaling pathways related to inflammation and cancer progression.

Q & A

Basic: What are the optimized synthetic routes and critical reaction conditions for synthesizing 2-((4-(2-(azepan-1-yl)-2-oxoethyl)thiazol-2-yl)thio)-N-(4-chlorophenyl)acetamide?

Answer:
The synthesis typically involves multi-step protocols:

  • Thiazole Ring Formation : React 2-amino-4-substituted thiazole precursors with acetonitrile or chloroacetamide derivatives under anhydrous conditions (AlCl₃ catalysis) to introduce the azepane-oxoethyl group .
  • Thioether Linkage : Use nucleophilic substitution (e.g., coupling thiol-containing intermediates with chloroacetamide derivatives) in polar aprotic solvents like DMF or DCM, with triethylamine as a base to deprotonate thiol groups .
  • Final Acylation : React intermediates with 4-chloroaniline under Schotten-Baumann conditions (aqueous NaOH/EtOAc) to form the acetamide moiety .
    Critical Conditions :
  • Temperature control (40–80°C) to avoid side reactions.
  • Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization to isolate pure product .

Basic: Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., thiazole C-H protons at δ 7.2–8.1 ppm, azepane methylene at δ 1.5–2.5 ppm) and detects impurities .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 436.12) and fragmentation patterns .
  • HPLC-PDA : Assesses purity (>95%) using C18 columns (acetonitrile/water mobile phase) .
  • FT-IR : Identifies carbonyl (C=O, ~1680 cm⁻¹) and thioether (C-S, ~650 cm⁻¹) groups .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., anticancer vs. antimicrobial potency)?

Answer:
Discrepancies often arise from:

  • Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7 for anticancer studies) or bacterial strains (Gram-positive vs. Gram-negative) .
  • Compound Purity : Impurities (e.g., unreacted thiol intermediates) may skew results; validate purity via HPLC before testing .
  • Concentration-Dependent Effects : Perform dose-response curves (IC₅₀/EC₅₀) to confirm activity thresholds .
    Mitigation : Use standardized protocols (e.g., CLSI guidelines for antimicrobial assays) and include positive controls (e.g., doxorubicin for cytotoxicity) .

Advanced: What is the hypothesized mechanism of action of the azepane and thiazole moieties in this compound?

Answer:

  • Thiazole Ring : Acts as a bioisostere for peptide bonds, enabling interactions with enzyme active sites (e.g., kinase inhibition via H-bonding with ATP-binding domains) .
  • Azepane-Oxoethyl Group : Enhances lipophilicity, improving blood-brain barrier penetration. The seven-membered ring may induce conformational strain, favoring binding to G-protein-coupled receptors .
    Validation : Perform molecular docking (e.g., AutoDock Vina) against targets like EGFR or COX-2, followed by in vitro enzyme inhibition assays .

Advanced: What strategies are recommended for designing derivatives to improve pharmacokinetic properties (e.g., solubility, metabolic stability)?

Answer:

  • Solubility Enhancement : Introduce polar groups (e.g., -OH, -SO₃H) at the azepane or thiazole N-position. Use salt formation (e.g., HCl salt of the amine) .
  • Metabolic Stability : Replace labile esters (e.g., thioether) with sulfones or fluorinated analogs to reduce CYP450-mediated oxidation .
  • SAR Studies : Synthesize analogs with modified azepane ring sizes (e.g., piperidine vs. azepane) or halogen substitutions (F/Cl) on the phenyl group to optimize target affinity .
    Evaluation : Use in vitro ADME assays (e.g., microsomal stability, Caco-2 permeability) .

Advanced: How can researchers address low yields during the thioether coupling step?

Answer:
Low yields may result from:

  • Competitive Side Reactions : Thiol oxidation to disulfides; use inert atmospheres (N₂/Ar) and reducing agents (e.g., TCEP) .
  • Poor Nucleophilicity : Activate thiols with NaH or K₂CO₃ in DMF .
  • Solvent Effects : Switch to DMSO to enhance reaction rates via polar aprotic stabilization .
    Monitoring : Use TLC (hexane:EtOAc 3:1) to track reactant consumption .

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